Isoindole-1,3-dione, 2-acenaphthen-5-yl-
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Overview
Description
Isoindole-1,3-dione, 2-acenaphthen-5-yl- is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of an acenaphthene moiety attached to the isoindole-1,3-dione core. Isoindole-1,3-dione derivatives are significant due to their widespread applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindole-1,3-dione, 2-acenaphthen-5-yl- can be synthesized through various methods. One common approach involves the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the acenaphthene group . Another method includes the reaction of tetraynes with imidazole derivatives and oxygen, resulting in the formation of multifunctionalized tricyclic isoindole-1,3-diones .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives typically involves large-scale condensation reactions using phthalic anhydride and suitable amines. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Isoindole-1,3-dione, 2-acenaphthen-5-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents on the isoindole-1,3-dione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isoindole-1,3-dione, 2-acenaphthen-5-yl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of isoindole-1,3-dione, 2-acenaphthen-5-yl- involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, modulating their activity. For example, it can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation, making it a potential therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Isoindole-1,3-dione, 2-acenaphthen-5-yl- can be compared with other isoindole-1,3-dione derivatives, such as:
Phthalimide: The parent compound, widely used in organic synthesis and pharmaceuticals.
N-Substituted Isoindole-1,3-diones: These derivatives exhibit diverse biological activities and are used in medicinal chemistry.
Multifunctionalized Isoindole-1,3-diones: These compounds have complex structures and are explored for their potential in chemical production and clinical medicine.
Properties
Molecular Formula |
C20H13NO2 |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-14-5-1-2-6-15(14)20(23)21(19)17-11-10-13-9-8-12-4-3-7-16(17)18(12)13/h1-7,10-11H,8-9H2 |
InChI Key |
ZXWCESYZSUYVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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